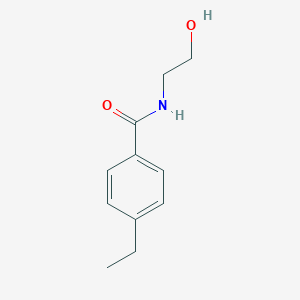

4-ethyl-N-(2-hydroxyethyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24g/mol |

IUPAC-Name |

4-ethyl-N-(2-hydroxyethyl)benzamide |

InChI |

InChI=1S/C11H15NO2/c1-2-9-3-5-10(6-4-9)11(14)12-7-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14) |

InChI-Schlüssel |

ZVVIJTCITMJUKE-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCCO |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)NCCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Substituent Effects on Solubility :

- The 2-hydroxyethyl group in the target compound and compound 14 enhances hydrophilicity compared to the furanylmethyl group in compound 13 or the N-methyl group in compound 10 .

- The hydrazide group in compound 12 introduces hydrogen-bonding capacity, which may influence crystallinity and stability .

Synthetic Efficiency: Compound 10 and 12 were synthesized with high purity (>97%) via straightforward coupling reactions, indicating robust methodologies for benzamide derivatives .

Electronic and Steric Effects: The 4-ethyl group in all analogs provides moderate electron-donating effects, stabilizing the benzamide core. Bulky substituents (e.g., N-methyl in compound 10) may hinder rotational freedom, affecting conformational stability .

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The acylation proceeds via nucleophilic attack of the amine’s lone pair on the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride, followed by HCl elimination. Stoichiometric studies indicate a 1:1 molar ratio of acyl chloride to amine optimizes yield while minimizing side reactions. Excess amine (1.2–1.5 equivalents) is often employed to scavenge HCl, as evidenced by the use of triethylamine in analogous systems.

Experimental Protocol

-

Reagent Preparation : 4-Ethylbenzoyl chloride is synthesized by treating 4-ethylbenzoic acid with thionyl chloride (SOCl₂) at 60°C for 3 hours, achieving >95% conversion.

-

Amidation :

-

Workup : The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via flash chromatography (ethyl acetate/hexane, 3:2 v/v), yielding 78–85% product.

Key Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes kinetics without decomposition |

| Solvent | THF | Enhances amine solubility |

| Base | Triethylamine | Neutralizes HCl, prevents side reactions |

Esterification-Amidation Tandem Approach

Alternative routes employ methyl 4-ethylbenzoate intermediates to circumvent handling corrosive acyl chlorides. This two-step process is favored in industrial settings for safety and scalability.

Methyl Ester Synthesis

4-Ethylbenzoic acid undergoes Fischer esterification:

Sulfuric acid (2 mol%) at reflux for 6 hours achieves 92% esterification.

Transamidation with 2-Hydroxyethylamine

The ester reacts with 2-hydroxyethylamine under basic conditions:

Yields of 70–75% are reported using sodium methoxide in methanol at 65°C for 8 hours.

Reductive Amination Strategies

Emerging methodologies explore nitro-group reductions followed by hydroxyethyl functionalization, though these are less common due to multi-step complexity.

Nitro Reduction to Amine

Catalytic hydrogenation of 4-ethyl-3-nitrobenzamide over Pd/C (5 wt%) in ethanol at 50 psi H₂ produces 4-ethyl-3-aminobenzamide in 88% yield.

Hydroxyethylation

The amine intermediate reacts with ethylene oxide in acetic acid/water (1:1) at 25°C for 24 hours, achieving 76% conversion to the target compound.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key industrial adaptations include:

-

Solvent Selection : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) for improved sustainability.

-

Catalyst Recycling : Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable ester-amide interconversion at 60°C with 5 reuses without activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.